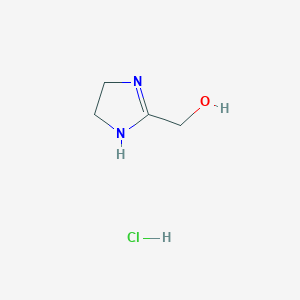
(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride, more commonly known as Imidazole-2-methanol hydrochloride (IMHCl), is a synthetic compound used in various scientific research applications. IMHCl is a derivative of imidazole, an organic compound with a five-membered ring structure. It is a white, crystalline solid with a melting point of 149-151°C and a molecular weight of 191.63 g/mol. It is highly soluble in water and methanol, and is used in the synthesis of a variety of other molecules.
Scientific Research Applications
(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride is used extensively in scientific research applications. It is used as a reagent in the synthesis of various molecules, such as imidazole-containing peptides, imidazole-containing polymers, and imidazole-containing drugs. (4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride is also used in the synthesis of various heterocyclic compounds, such as quinolines and pyrimidines. Additionally, (4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride is used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents.
Mechanism of Action
The mechanism of action of (4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride is not fully understood. However, it is believed to interact with various receptors in the body, such as G protein-coupled receptors, to modulate various biochemical and physiological processes. Additionally, (4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride is believed to interact with various enzymes, such as protein kinases and phosphodiesterases, to modulate the activity of various enzymes.
Biochemical and Physiological Effects
(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, such as protein kinases and phosphodiesterases, and to modulate the activity of various receptors, such as G protein-coupled receptors. Additionally, (4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride has been shown to have anti-inflammatory, anti-fungal, and anti-tumor effects.
Advantages and Limitations for Lab Experiments
(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride has several advantages and limitations for lab experiments. One of the advantages of (4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride is that it is relatively easy to synthesize and is highly soluble in water and methanol. Additionally, (4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride is relatively non-toxic and has a wide range of applications in scientific research. However, (4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride is relatively unstable and can easily decompose in the presence of light and heat.
Future Directions
There are several potential future directions for (4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride research. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further research into the biochemical and physiological effects of (4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride could lead to the development of new drugs and therapies for various diseases and disorders. Additionally, further research into the mechanism of action of (4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride could lead to a better understanding of how it interacts with various receptors and enzymes in the body. Finally, further research into the stability of (4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride could lead to the development of more stable formulations of the compound.
Synthesis Methods
The synthesis of (4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride is relatively simple, involving the reaction of imidazole with 2-methyl-2-butanol in the presence of hydrochloric acid. The reaction is carried out at a temperature of 100°C and yields (4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride as a white crystalline solid. The reaction can be represented as follows:
Imidazole + 2-Methyl-2-butanol + HCl → (4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride
properties
IUPAC Name |
4,5-dihydro-1H-imidazol-2-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c7-3-4-5-1-2-6-4;/h7H,1-3H2,(H,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFXEGYWQUCVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyloxy]propanoic acid](/img/structure/B6612368.png)

![1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B6612397.png)





![6-methyl-6-azabicyclo[3.1.0]hexane](/img/structure/B6612439.png)

![4-[(1s,4r)-4-propylcyclohexyl]aniline hydrochloride, trans](/img/structure/B6612449.png)

![ethyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate](/img/structure/B6612468.png)
